Anticancer Activity: 4-Bromo Substituent Confers Broader Spectrum and Higher Potency than 4-Chloro in Pyrazolylnucleosides
In a head-to-head comparison of pyrazolylnucleoside derivatives bearing different aromatic substituents, the 4-bromo-substituted compound (6e) demonstrated superior anticancer activity relative to the 4-chloro analog (6d). Compound 6e exhibited significant inhibition across 39 human cancer cell lines, whereas 6d inhibited only 19 cell lines. Quantitatively, 6e achieved a GI50 of 9.3 µM against lung cancer cell line Hop-92 and 3.0 µM against breast cancer cell line HS 578T, while 6d required GI50 < 20 µM to inhibit renal UO-31 and breast HS 578T. Both compounds showed no toxicity at the highest tested concentration [1].
| Evidence Dimension | Anticancer cell growth inhibition (GI50, µM) |
|---|---|
| Target Compound Data | GI50 = 9.3 µM (lung Hop-92), 3.0 µM (breast HS 578T); active in 39 cell lines |
| Comparator Or Baseline | 4-Chloro analog (6d): GI50 < 20 µM (renal UO-31, breast HS 578T); active in 19 cell lines |
| Quantified Difference | 3- to 6-fold improvement in potency; 2× broader cell line coverage |
| Conditions | NCI-60 human cancer cell line panel, 48 h exposure |
Why This Matters
For medicinal chemistry programs targeting anticancer agents, the 4-bromo substituent offers a clear advantage in both potency and breadth of activity over the 4-chloro analog, reducing the number of compounds needed for lead optimization.
- [1] Yadav Y, Sharma D, Kaushik K, Kumar V, Jha A, Prasad AK, Len C, Malhotra SV, Wengel J, Parmar VS. Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Molecules. 2021;26(15):4542. doi:10.3390/molecules26154542 View Source
